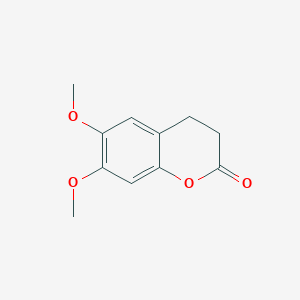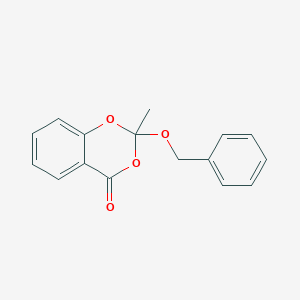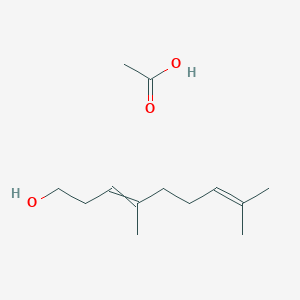
Acetic acid;4,8-dimethylnona-3,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,8-dimethylnona-3,7-dien-1-ol is a chemical compound with the molecular formula C₁₃H₂₄O₃. It is known for its unique structure, which includes both acetic acid and a nonadienol component. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,8-dimethylnona-3,7-dien-1-ol typically involves the esterification of 4,8-dimethylnona-3,7-dien-1-ol with acetic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,8-dimethylnona-3,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;4,8-dimethylnona-3,7-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4,8-dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s ester group can also undergo hydrolysis, releasing acetic acid, which further contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethylnona-3,7-dien-1-ol: This compound lacks the acetic acid ester group but shares a similar nonadienol structure.
Geranyl acetate: Similar in structure but with a different alkyl chain.
Linalyl acetate: Another ester with a similar functional group but different overall structure.
Uniqueness
Acetic acid;4,8-dimethylnona-3,7-dien-1-ol is unique due to its combination of acetic acid and nonadienol components, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
53840-11-2 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
acetic acid;4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-10(2)6-4-7-11(3)8-5-9-12;1-2(3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
TYDHNAGHSZONCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCO)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


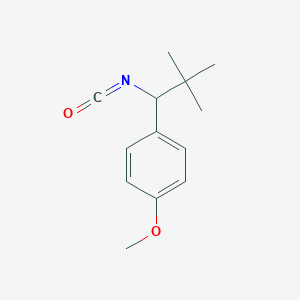
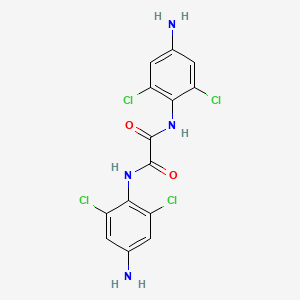
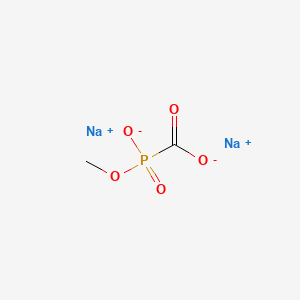

![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
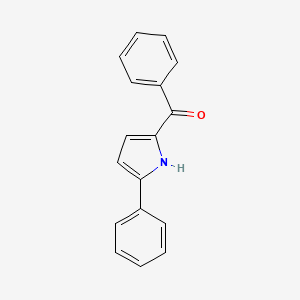
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


